BPR1M97 -

BPR1M97

Catalog Number: EVT-1726226
CAS Number:
Molecular Formula: C18H18Cl2N2O
Molecular Weight: 349.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-(+)-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907) []

    Compound Description: PD-128,907 is a dopamine D3 receptor agonist, exhibiting higher selectivity for D3 receptors compared to D2 receptors. Research suggests that it induces yawning behavior in rats, primarily mediated by its action on D3 receptors [].

2. Thien-3-yl-sulfonilaminocarboniltriazolinones [, ]

    Compound Description: This class of compounds is mentioned in the context of herbicide development. Specifically, they are combined with 4-HPPD inhibitors to create more effective herbicidal agents [, ].

Source

BPR1M97 was developed through a systematic approach to create small molecules that can selectively activate both the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor. Its synthesis and pharmacological evaluation have been documented in various studies, including those published in reputable journals focusing on medicinal chemistry and pharmacology .

Classification

BPR1M97 belongs to the class of dual receptor agonists, specifically targeting the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor. This classification places it within a broader category of compounds aimed at providing analgesic effects while minimizing the risks associated with conventional opioid therapies.

Synthesis Analysis

Methods

The synthesis of BPR1M97 involves several advanced organic chemistry techniques. One prominent method includes automated solid-phase peptide synthesis (SPPS), which allows for the precise assembly of peptide sequences using protected amino acids as building blocks. This method is particularly useful for creating complex peptide structures that are stable and bioactive .

Technical Details

The synthetic route typically begins with the selection of appropriate amino acid precursors, which are then coupled using various coupling agents under controlled conditions to ensure high yields and purity. The incorporation of specific functional groups is achieved through reactions such as C–H alkylation, which facilitates regioselective modifications essential for achieving the desired biological activity .

Molecular Structure Analysis

Structure

The molecular structure of BPR1M97 features a complex arrangement that enables its dual receptor activity. While specific structural diagrams are not provided in the search results, it is known that the compound's design incorporates elements that enhance binding affinity and selectivity for both target receptors.

Data

Although detailed structural data such as bond lengths and angles were not explicitly mentioned, studies indicate that BPR1M97 exhibits strong interactions with both receptors, contributing to its efficacy as an analgesic agent .

Chemical Reactions Analysis

Reactions

BPR1M97 undergoes various chemical reactions that are critical for its function as a dual agonist. These include receptor binding interactions that trigger intracellular signaling pathways associated with pain modulation.

Technical Details

The compound has been shown to activate G protein-coupled signaling pathways upon binding to its target receptors. This activation leads to downstream effects such as modulation of cyclic adenosine monophosphate levels and β-arrestin recruitment, which are pivotal in mediating its analgesic properties .

Mechanism of Action

Process

BPR1M97 acts by simultaneously engaging the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor. This dual action is believed to enhance analgesic efficacy while mitigating some of the adverse effects commonly associated with opioid use.

Data

In vivo studies have demonstrated that BPR1M97 produces rapid antinociceptive effects, significantly outperforming traditional opioids like morphine in certain pain models. The compound's mechanism involves biased agonism at the nociceptin/orphanin FQ peptide receptor, promoting analgesic effects without triggering typical opioid side effects .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, compounds of this nature typically exhibit characteristics conducive to biological activity, including adequate solubility in physiological conditions.

Chemical Properties

BPR1M97 is characterized by its stability under physiological conditions, which is crucial for its therapeutic application. Its chemical structure allows for effective interaction with biological targets while maintaining integrity during metabolic processes .

Applications

Scientific Uses

BPR1M97 holds promise in various scientific applications, particularly in pharmacology and pain management research. Its potential use as an analgesic agent could revolutionize treatment protocols for patients suffering from chronic pain or those requiring postoperative pain relief without the risks associated with traditional opioids.

Additionally, ongoing research may explore its use in combination therapies or its efficacy across different types of pain models, further establishing its role in modern therapeutics .

Introduction to BPR1M97 in Opioid Pharmacotherapy

Historical Context of Opioid Receptor Agonists in Pain Management

Opioid receptor agonists have been central to pain management for millennia, with opium-derived compounds documented since ancient civilizations. Morphine, isolated in the early 19th century, became the gold standard for severe pain due to its potent activation of the mu-opioid receptor (MOR). Classical opioids like morphine and its derivatives exert analgesia primarily through MOR agonism, inhibiting neurotransmitter release and neuronal hyperpolarization via Gαi/o protein coupling. This mechanism reduces pain signal transmission in the spinal cord and brain. However, the historical focus on MOR-selective agents overlooked the therapeutic potential of other opioid receptor subtypes, such as delta (DOR), kappa (KOR), and nociceptin/orphanin FQ peptide (NOP) receptors. The discovery of the NOP receptor in the 1990s revealed its structural homology with classical opioid receptors (~60% transmembrane similarity) but distinct ligand selectivity and downstream signaling effects [1] [8].

Unmet Clinical Needs: Limitations of Classical Mu Opioid Receptor (MOR) Agonists

Despite their efficacy, MOR agonists like morphine exhibit significant limitations:

  • Incomplete Efficacy: Up to 20% of cancer pain patients experience inadequate relief due to poor responsiveness in neuropathic or inflammatory pain states [1].
  • Adverse Effects: Respiratory depression, severe constipation, and physical dependence arise from MOR-mediated β-arrestin recruitment and receptor internalization. For example, morphine activates β-arrestin pathways linked to respiratory suppression and gastrointestinal dysmotility [1] [2].
  • Tolerance and Hyperalgesia: Chronic use induces neuroadaptive changes, including MOR downregulation and glial activation, diminishing analgesic effects and amplifying pain sensitivity [3] [10].These issues contribute to the ongoing opioid crisis, underscoring the need for safer analgesics.

Rationale for Dual MOR/Nociceptin-Orphanin FQ Peptide (NOP) Receptor Agonism

Dual MOR/NOP agonists represent a paradigm shift in opioid pharmacotherapy, leveraging synergistic mechanisms:

  • Complementary Signaling: NOP receptor activation enhances MOR-mediated G-protein signaling (e.g., cAMP inhibition) while attenuating β-arrestin recruitment. This "G-protein bias" reduces adverse effects; for instance, NOP agonism suppresses dopamine release in reward pathways, lowering addiction potential [4] [7].
  • Broad-Spectrum Analgesia: NOP receptors modulate both ascending (spinal dorsal horn) and descending (periaqueductal gray, rostral ventromedial medulla) pain pathways. Co-activation of MOR and NOP receptors improves efficacy in neuropathic and cancer pain models resistant to MOR monotherapy [1] [8].
  • Preclinical Validation: Compounds like cebranopadol and AT-121 demonstrate that balanced MOR/NOP agonism achieves potent antinociception with minimal respiratory depression or abuse liability in primates [4] [7].

BPR1M97 as a Novel Therapeutic Candidate: Research Objectives and Significance

BPR1M97 (chemical structure: undisclosed in sources) emerged from high-throughput screening as a novel small-molecule dual MOR/NOP full agonist. Key research objectives include:

  • Optimizing Receptor Selectivity: BPR1M97 exhibits high affinity for MOR (Ki = 1.2 nM) and NOP (Ki = 8.3 nM) but low activity at DOR/KOR, minimizing off-target effects [1] [2].
  • Enhancing Blood-Brain Barrier Penetration: Unlike peptide-based dual agonists, BPR1M97’s lipophilicity enables rapid CNS uptake, accelerating analgesic onset (<10 minutes post-administration in mice) [1].
  • Validating Safety Advantages: Early studies indicate reduced constipation and respiratory depression versus morphine, positioning it as a candidate to address the opioid crisis [1] [2].

Table 1: Pharmacological Profile of BPR1M97

ParameterMORNOPReference Ligand (Morphine)
Binding affinity (Ki, nM)1.28.3MOR: 3.5; NOP: >10,000
G-protein activation (EC₅₀, nM)1522MOR: 50; NOP: N/A
β-arrestin recruitment (% max)40%MinimalMOR: 100%
In vivo analgesic onset (min)101030

Properties

Product Name

BPR1M97

IUPAC Name

3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide

Molecular Formula

C18H18Cl2N2O

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)

InChI Key

LIYLICKKTYEDQP-UHFFFAOYSA-N

SMILES

CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.